tert-Butyl(4-fluorobutyl)carbamate
Description
Contextualization of Fluorinated Organic Molecules in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis, capable of profoundly altering a compound's physical, chemical, and biological properties. semanticscholar.org Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. semanticscholar.orgbldpharm.com These attributes make fluorinated compounds highly valuable in pharmaceuticals, materials science, and agrochemicals. semanticscholar.orgbldpharm.com The C-F bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. caymanchem.com Consequently, fluorinated building blocks are essential for developing complex molecules with enhanced performance and stability. bldpharm.comsigmaaldrich.com
Significance of Carbamate (B1207046) Functionalities in Organic Chemistry and Materials Science
The carbamate functional group, characterized by a carbonyl group attached to a nitrogen and an oxygen atom, is a versatile and crucial moiety in organic chemistry. Carbamates are perhaps most widely recognized for their use as protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group. This application is fundamental in peptide synthesis and other complex organic transformations where selective reaction at other sites is necessary. Beyond their role in synthesis, carbamate linkages form the backbone of polyurethanes, a major class of polymers with widespread industrial applications. In medicinal chemistry, the carbamate group is a structural component of many therapeutic agents and can act as a stable surrogate for peptide bonds, improving a drug's stability and ability to cross cell membranes.
Strategic Importance of tert-Butyl(4-fluorobutyl)carbamate as a Building Block
This compound is a bifunctional molecule that combines a terminal fluorine atom with a Boc-protected amine. This structure makes it a valuable, specialized building block in organic synthesis. The presence of the fluorine atom on the butyl chain introduces the beneficial properties associated with fluorination, while the Boc-protected amine provides a latent site for further chemical modification.
The synthesis of this compound has been documented in scientific literature, confirming its accessibility for research purposes. semanticscholar.org In one reported synthesis, the compound was obtained as an oil with a 30% yield. semanticscholar.org Its structure and purity were confirmed through various analytical techniques, providing a foundation for its use in further synthetic applications. semanticscholar.org
Below are the reported physical and spectroscopic data for the compound.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Appearance | Oil semanticscholar.org |
| FT-IR νmax (film)/cm–1 | 1022 semanticscholar.org |
| High-Resolution Mass Spec. | C₉H₁₉FNO₂ requires 268.1713 semanticscholar.org |
Table 2: 1H NMR Spectroscopic Data (500 MHz, CDCl3)
| Chemical Shift (δ) | Integration | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| 4.46 | 2H | dt | 47.2, 5.9 Hz |
| 3.27–3.03 | 2H | m |
Data sourced from a scientific supporting information document. semanticscholar.org
The strategic importance of this building block lies in its ability to introduce a fluorinated four-carbon chain into a larger molecule. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then participate in a wide range of chemical reactions, such as amide bond formation, alkylation, or arylation.
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound is currently situated within the context of synthetic methodology and the creation of novel chemical entities for screening and development. While not a widely cited compound, its synthesis and characterization demonstrate the ongoing effort to expand the toolbox of available fluorinated building blocks. semanticscholar.orgbldpharm.com
Research involving such specialized reagents is often focused on:
Drug Discovery: Incorporating the 4-fluorobutylamino moiety into known pharmacophores to probe structure-activity relationships and improve pharmacokinetic profiles.
Agrochemical Research: Developing new pesticides or herbicides with enhanced stability and targeted activity. bldpharm.com
Materials Science: Using it as a monomer or functionalizing agent to create fluorinated polymers or surfaces with specific properties like hydrophobicity or thermal stability. sigmaaldrich.com
The documented synthesis of this compound, though yielding a modest 30%, provides a reliable pathway for its preparation, enabling its use in these research areas. semanticscholar.org Its appearance in the chemical literature indicates its value to synthetic chemists seeking to construct complex molecules with precisely placed functional groups. Further research may focus on optimizing its synthesis to improve the yield and exploring its utility in the creation of novel, high-value compounds.
Structure
3D Structure
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCF |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Tert Butyl 4 Fluorobutyl Carbamate
Historical Context of Fluorinated Butylamine (B146782) Precursor Synthesis
The journey to synthesize molecules like tert-Butyl(4-fluorobutyl)carbamate is built upon more than a century of advances in organofluorine chemistry. The introduction of fluorine into organic molecules, once a formidable challenge, has evolved significantly. Early efforts in the 19th century laid the groundwork for the synthesis of fluorinated aliphatic chains, the backbone of the target compound.
Key historical developments include:
Halogen Exchange (Halex) Reactions: In 1862, Alexander Borodin reported the first nucleophilic substitution of a halogen with fluoride (B91410), a foundational method for C-F bond formation. nih.gov Later, the Swarts reaction, developed in the 1890s, utilized antimony trifluoride (SbF₃) to efficiently replace chlorine or bromine atoms with fluorine in alkyl halides. This reaction was pivotal for the industrial production of early organofluorine compounds like chlorofluorocarbons (CFCs).
Early Fluorinating Agents: The synthesis of methyl fluoride from dimethyl sulfate (B86663) and potassium fluoride was reported by Dumas as early as 1835. nih.gov The development of various fluorinating agents throughout the 20th century expanded the chemist's toolkit, allowing for more controlled and selective fluorination of organic substrates. nih.gov
These pioneering methods enabled the creation of simple fluorinated alkanes, which are the direct precursors to fluorinated amines like 4-fluorobutylamine. The synthesis of such amines often relied on converting a fluorinated alkyl halide into an amine via methods like the Gabriel synthesis, reduction of nitriles, or reduction of azides, all established techniques from classical organic chemistry.
Conventional Synthetic Routes to this compound
Conventional approaches to preparing this compound typically involve well-established, robust reactions that are reliable and scalable. These routes are characterized by their step-wise nature, often requiring isolation of intermediates.
Direct N-Boc Protection of 4-Fluorobutylamine Derivatives
The most direct and common method for the synthesis of this compound is the protection of the primary amine group of 4-fluorobutylamine or its salts. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of conditions, except for acidic environments. wikipedia.orgorganic-chemistry.org
The standard reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic carbamic acid intermediate or any acid present if the amine starting material is a salt.
General Reaction Scheme:
F-(CH₂)₄-NH₂ + (t-BuOCO)₂O ---[Base, Solvent]--> F-(CH₂)₄-NH-Boc + t-BuOH + CO₂
Common conditions for this reaction are summarized in the table below.
| Base | Solvent | Temperature | Typical Yield | Reference |
| Sodium Hydroxide (B78521) | Water / THF | 0 °C to RT | High | wikipedia.org |
| Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | >90% | nih.gov |
| Sodium Bicarbonate | Chloroform / Water | Reflux | High | wikipedia.org |
| N,N-Diisopropylethylamine (iPr₂NEt) | Acetonitrile | Room Temperature | 72% | researchgate.net |
Table 1: Representative Conditions for N-Boc Protection of Amines.
Synthesis from Carboxylic Acid Precursors via Intermediate Derivatization
An alternative strategy begins with a five-carbon carboxylic acid backbone, where the carboxyl group is ultimately converted into the Boc-protected amine. A suitable starting material would be 5-fluoropentanoic acid. This approach involves converting the carboxylic acid into a reactive derivative that can undergo rearrangement or reduction.
A plausible pathway involves the Curtius rearrangement. In this sequence, the carboxylic acid is first converted to an acyl azide (B81097), typically via an acyl chloride or a mixed anhydride. Gentle heating of the acyl azide induces a rearrangement to an isocyanate, with the loss of nitrogen gas. The resulting 4-fluorobutyl isocyanate can then be trapped with tert-butanol (B103910) to yield the desired carbamate (B1207046) product.
Reaction Sequence via Curtius Rearrangement:
Activation: 5-Fluoropentanoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Azide Formation: The acyl chloride reacts with sodium azide (NaN₃) to form 5-fluoropentanoyl azide.
Rearrangement and Trapping: The acyl azide is heated in an inert solvent like toluene (B28343) in the presence of tert-butanol. The isocyanate intermediate is formed in situ and immediately reacts with the alcohol to give this compound.
Multi-Step Approaches from Readily Available Starting Materials
Synthesizing the target compound from simple, inexpensive starting materials often requires a multi-step sequence. A common and versatile precursor is 4-amino-1-butanol (B41920). This approach offers the flexibility of introducing the fluorine atom and the Boc group at different stages.
One logical sequence is as follows:
N-Boc Protection: The amino group of 4-amino-1-butanol is first protected using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (4-hydroxybutyl)carbamate. This prevents side reactions at the nitrogen atom in the subsequent fluorination step. A similar synthesis is reported for the bromo-analogue starting from 4-amino-1-butanol. chemicalbook.com
Hydroxyl to Fluorine Conversion: The terminal hydroxyl group of the protected intermediate is then converted to a fluorine atom. This can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. An alternative is a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a fluoride salt (e.g., potassium fluoride).
Modern and Optimized Synthetic Strategies
Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing waste, and employing milder conditions. These strategies often rely on the power of catalysis.
Catalytic Systems for Enhanced Reaction Efficiency
Catalysis can be applied to various steps in the synthesis of this compound to improve yields and reaction rates.
Catalytic N-Boc Protection: While N-Boc protection is generally efficient, certain catalysts can accelerate the reaction and allow it to proceed under even milder, solvent-free conditions. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been shown to be a highly efficient, reusable catalyst for the N-tert-butoxycarbonylation of amines. organic-chemistry.org Ionic liquids have also been employed to catalytically activate the Boc anhydride, leading to excellent chemoselectivity. organic-chemistry.org
Phase-Transfer Catalysis (PTC): In syntheses involving the substitution of a leaving group with fluoride (e.g., from 1-bromo-4-iodobutane), phase-transfer catalysts are instrumental. Catalysts like tetrabutylammonium (B224687) bromide can facilitate the transfer of the fluoride anion from an aqueous or solid phase into the organic phase where the reaction occurs, significantly enhancing the reaction rate. google.com
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. For example, the deprotection of N-Boc groups can be achieved thermally in a continuous flow system without the need for strong acids, offering a high degree of control and selectivity. nih.gov Similarly, fluorination and N-protection steps can be integrated into a continuous flow process, potentially leading to a more streamlined and automated synthesis of the target molecule.
Late-Stage Fluorination: Modern methods, such as copper-catalyzed radiofluorination of organoboron precursors, highlight the cutting edge of fluorination chemistry. researchgate.net While often used for radiolabeling, these principles can be adapted for non-radioactive synthesis, allowing for the introduction of the fluorine atom at a late stage in the synthesis of complex molecules. This approach could be applied to a suitable boronic ester precursor to generate this compound.
| Strategy | Catalyst/System | Advantage | Reference |
| Catalytic N-Boc Protection | HClO₄–SiO₂ | Reusable, solvent-free, efficient | organic-chemistry.org |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Enhanced rate for nucleophilic fluorination | google.com |
| Continuous Flow | High-Temperature Plug Flow Reactor | High control, selectivity, potential for automation | nih.gov |
| Late-Stage Fluorination | Copper-mediated (from boronic ester) | Introduction of fluorine at a late synthetic stage | researchgate.net |
Table 2: Modern Catalytic and Strategic Approaches.
Stereochemical Control in Related Fluorinated Systems (if applicable by analogy)
The synthesis of this compound does not involve the creation of a stereocenter, rendering direct stereochemical control unnecessary. However, the principles of stereoselective synthesis are highly relevant in the broader context of fluorinated organic molecules, many of which are chiral and find applications in pharmaceuticals and materials science. The introduction of fluorine can significantly alter the biological activity of a molecule, making the precise spatial arrangement of atoms, including fluorine, a critical aspect of molecular design. cas.cn
By analogy, the stereochemical challenges in the synthesis of related fluorinated compounds, such as fluorinated cyclopropanes, offer valuable insights. For instance, biocatalytic strategies using engineered myoglobin-based catalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of fluorinated olefins. utdallas.edunih.gov These enzymatic systems can achieve exceptional levels of control (up to 99:1 d.r. and 99% e.e.), enabling transformations that are difficult to accomplish with traditional chemocatalytic methods. utdallas.edunih.gov
Another approach involves the use of chiral auxiliaries or catalysts. For example, a chiral α-fluoro carbanion strategy has been successfully employed for the enantioselective preparation of cyclopropanes containing fluorinated tertiary stereogenic centers. cas.cnresearchgate.net These methods underscore the importance of developing synthetic routes that can selectively produce a single desired stereoisomer of a fluorinated molecule. The insights gained from these related systems could be invaluable if a synthetic target were a chiral analogue of this compound.
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, which involves the common N-Boc protection step, there are several opportunities to apply these principles.
A significant focus of green chemistry in this area is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and inexpensive, is an attractive alternative to traditional organic solvents. nih.govresearchgate.net Research has shown that the N-Boc protection of various amines can be carried out efficiently in water or water-acetone mixtures, often without the need for a catalyst. nih.gov These methods can lead to excellent yields and short reaction times, while avoiding the use of hazardous solvents and toxic catalysts like 4-(dimethylamino)pyridine (DMAP). nih.govchemicalbook.com
Furthermore, catalyst-free conditions for N-tert-butoxycarbonylation of amines in water have been reported, which simplifies the process and reduces waste. nih.gov The development of protocols for the deprotection of N-Boc groups using only water at elevated temperatures further enhances the green credentials of this protecting group strategy. researchgate.netmcours.netsemanticscholar.org These water-mediated methods represent a significant step towards more sustainable and environmentally friendly syntheses of carbamates. tandfonline.com
The following table summarizes various green approaches to N-Boc protection, which are applicable by extension to the synthesis of this compound.
| Green Chemistry Approach | Description | Reference |
| Water as Solvent | Using water as a solvent for N-Boc protection reactions to avoid volatile organic compounds. | nih.gov |
| Catalyst-Free Conditions | Performing the N-Boc protection without a catalyst to simplify purification and reduce waste. | nih.gov |
| Water-Mediated Deprotection | Utilizing water at reflux temperatures for the selective removal of the N-Boc group without additional reagents. | researchgate.netmcours.net |
Reaction Optimization and Process Intensification Studies
Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and cost-effectiveness, particularly in industrial settings. Reaction optimization typically involves a systematic study of various parameters such as temperature, reaction time, solvent, and catalyst.
For the N-Boc protection step, which is central to the synthesis of the target compound, several factors can be fine-tuned. The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a widely used method. wikipedia.orgmychemblog.com Studies on similar carbamate syntheses have shown that the choice of base and solvent can significantly impact the reaction outcome. mychemblog.comnih.gov While some methods employ bases like sodium hydroxide or triethylamine, others have explored catalyst-free systems. nih.govmychemblog.com
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key area of research. In the context of fluorination and carbamate synthesis, flow chemistry offers significant advantages over traditional batch processing. mit.edu Continuous-flow microreactors can provide better control over reaction parameters, enhance safety when using hazardous reagents like fluorinating agents, and allow for in-line purification, leading to cleaner products. researchgate.netcam.ac.ukbeilstein-journals.org
For instance, the use of flow reactors for fluorination reactions allows for the safe handling of reagents like diethylaminosulfur trifluoride (DAST) and can improve the efficiency of direct fluorination processes. cam.ac.ukbeilstein-journals.org The development of continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations also highlights the potential for innovative and more sustainable manufacturing processes. mit.edu
The table below outlines key parameters that can be optimized for the synthesis of this compound.
| Parameter | Description | Potential Impact |
| Temperature | The temperature at which the reaction is carried out. | Can affect reaction rate and selectivity. For some carbamate syntheses, a range of 20-50°C has little effect on yield. orgsyn.org |
| Stirring Rate | The speed of agitation of the reaction mixture. | Can influence reaction kinetics; for some carbamate syntheses, vigorous agitation can lower the yield. orgsyn.org |
| Reaction Time | The duration of the reaction. | A sufficient reaction time is necessary for completion, though prolonged times may lead to side products. |
| Catalyst | The use of a catalyst to accelerate the reaction. | Can improve reaction rates and yields, but also adds to cost and purification complexity. semanticscholar.org |
| Solvent | The medium in which the reaction is performed. | Affects solubility of reactants and can influence reaction pathways. |
By systematically studying these parameters and exploring advanced manufacturing technologies like flow chemistry, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Tert Butyl 4 Fluorobutyl Carbamate As a Versatile Synthetic Intermediate
Utility in the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals, and the development of novel synthetic routes to these structures is of continuous interest nih.govnih.gov. While direct examples of using tert-butyl(4-fluorobutyl)carbamate in heterocycle synthesis are not extensively documented, its structure lends itself to several classical and modern cyclization strategies.
Following deprotection of the Boc group to reveal the primary amine, the resulting 4-fluoro-1-butanamine can serve as a key building block. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form various five- and six-membered heterocycles. The terminal fluorine atom is relatively inert under many cyclization conditions, allowing it to be carried through the synthetic sequence to the final product.
In a related context, similar fluorinated and protected amine derivatives have been used to construct complex heterocyclic systems. For example, tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate serves as a precursor for bioactive molecules containing a fluorinated tetrahydrofuran (B95107) ring . Furthermore, the synthesis of fluorinated isoxazoles has been achieved using precursors bearing a tert-butyl carbamate (B1207046) group nih.gov. These examples highlight the principle of using fluorinated, Boc-protected amines as foundational components for building more elaborate heterocyclic frameworks. The synthesis of antiviral agents, for instance, heavily relies on nitrogen-containing heterocycles, and the introduction of fluorine can enhance their biological activity nih.gov.
Role in the Synthesis of Complex Fluorinated Organic Architectures
The incorporation of fluorine into complex organic molecules can significantly modulate their biological activity, metabolic stability, and lipophilicity. This compound provides a convenient handle for introducing a fluorinated butylamine (B146782) segment into larger molecules.
One of the key advantages of this reagent is the stability of the C-F bond, which allows for a wide range of chemical transformations to be performed on the carbamate portion of the molecule without affecting the fluorinated tail. The Boc-protecting group can be removed under acidic conditions, and the resulting amine can then be subjected to a variety of coupling reactions, such as amide bond formation, reductive amination, or arylation, to build more complex structures.
For example, the synthesis of a perfluoro-tert-butoxy tagged L-DOPA analogue was developed for its potential use in 19F NMR imaging researchgate.net. This demonstrates the broader strategy of using fluorinated building blocks to create advanced materials and probes. While this example uses a different fluorinated moiety, the underlying principle of employing a stable, fluorinated component in a multi-step synthesis is directly applicable to this compound.
Application as a Protected Primary Amine Synthon in Multistep Organic Transformations
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of introduction and its stability to a wide range of reaction conditions, except for strong acids masterorganicchemistry.comyoutube.com. This compound serves as an excellent synthon for the 4-fluorobutylamine cation or radical, allowing for its incorporation into a molecule while the reactive amine functionality is masked.
The general strategy involves the following steps:
Introduction of the protected amine: The carbamate can be used in reactions where a nucleophilic amine would be problematic, or to build a carbon skeleton.
Further synthetic modifications: With the amine protected, other functional groups on the molecule can be manipulated under basic, nucleophilic, or reductive conditions.
Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (B109758) masterorganicchemistry.com. This regenerates the primary amine, which can then undergo further reactions or be a key feature of the final target molecule.
This strategy is fundamental in peptide synthesis and the synthesis of complex natural products and pharmaceuticals masterorganicchemistry.com. For instance, tert-butyl carbamate itself is used in palladium-catalyzed cross-coupling reactions to synthesize N-Boc-protected anilines sigmaaldrich.comthermofisher.com. A similar reactivity profile can be expected for this compound, allowing for its coupling to aryl or vinyl halides, followed by deprotection to yield the corresponding fluorinated amines.
Precursor for Advanced Chemical Probes and Tags
The development of chemical probes and tags is crucial for studying biological systems. Fluorine, particularly the ¹⁹F isotope, is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy due to its high sensitivity and the lack of endogenous fluorine in most biological systems.
This compound can serve as a precursor for ¹⁹F NMR probes. After deprotection and coupling to a molecule of interest (e.g., a peptide, a drug candidate, or a metabolite), the 4-fluorobutyl group can act as a reporter. The chemical shift of the fluorine atom can provide information about the local environment of the probe, including binding events and conformational changes.
A notable example in a similar vein is the synthesis of a perfluoro-tert-butoxy tagged L-DOPA analogue, designed specifically for its intense and sharp ¹⁹F NMR signal, making it suitable for imaging applications researchgate.net. Similarly, the development of ¹⁸F-labeled probes for positron emission tomography (PET) imaging is a rapidly growing field, and fluorinated building blocks are essential for their synthesis rsc.org. The 4-fluorobutyl moiety derived from this compound could potentially be adapted for such applications, either with the stable ¹⁹F isotope for NMR studies or with the radioactive ¹⁸F isotope for PET imaging.
Integration into Diverse Synthetic Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening nih.govresearchgate.net. The use of versatile building blocks is central to the success of this approach.
This compound is an ideal candidate for inclusion in the design of synthetic libraries for several reasons:
Two points of diversity: The molecule has two key functional handles: the Boc-protected amine and the alkyl fluoride (B91410). The amine, after deprotection, can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles.
Introduction of fluorine: The presence of the fluorine atom provides a way to systematically introduce this element into a library of compounds, allowing for the exploration of its effects on biological activity and pharmacokinetic properties.
Favorable physicochemical properties: The fluorinated alkyl chain can influence the solubility, lipophilicity, and metabolic stability of the final compounds, properties that are critical for drug-likeness.
The design of such libraries often involves computational methods to select building blocks that will result in a diverse and relevant set of final compounds nih.gov. The straightforward reactivity of the deprotected amine and the unique properties imparted by the fluorobutyl chain make this compound a valuable component for generating novel chemical entities for drug discovery and other applications.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Fluorobutyl Carbamate
Chemoselective Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. wikipedia.orgnih.gov The deprotection of the Boc group in tert-butyl(4-fluorobutyl)carbamate to yield 4-fluoro-1-butanamine is a critical step in many synthetic pathways. This process is typically achieved under acidic conditions. jk-sci.commasterorganicchemistry.comfishersci.co.uk
Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. wikipedia.orgjk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which then forms isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to afford the primary amine and carbon dioxide. masterorganicchemistry.comchemistrysteps.com
The chemoselectivity of Boc deprotection is a significant consideration, especially in the presence of other acid-sensitive functional groups. While the fluorine atom in this compound is generally stable to the acidic conditions used for Boc removal, other protecting groups might be labile. For instance, it is possible to selectively cleave a Boc group in the presence of a benzyloxycarbonyl (Cbz) group, as the latter is typically removed by hydrogenolysis. masterorganicchemistry.com Conversely, the Fmoc group, which is base-labile, offers an orthogonal protection strategy to the acid-labile Boc group. organic-chemistry.org
Alternative, milder methods for Boc deprotection have been developed to enhance chemoselectivity. These include the use of Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane, which can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.comresearchgate.net Furthermore, thermal deprotection, either neat or in a high-boiling solvent, offers a catalyst-free method, though it often requires high temperatures which could lead to side reactions. acsgcipr.orgnih.gov The use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has also been reported for the cleavage of carbamates, with the proposed mechanism involving a nucleophilic attack by the fluoride ion on the carbonyl group. researchgate.netorganic-chemistry.org
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent(s) | Solvent(s) | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. wikipedia.orgjk-sci.com |
| Hydrochloric acid (HCl) | Methanol, Ethyl Acetate | Room Temperature | Common and cost-effective alternative to TFA. wikipedia.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Offers selectivity for secondary N-Boc groups. jk-sci.comresearchgate.net |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Varies | Milder conditions, mechanism involves nucleophilic fluoride. researchgate.netorganic-chemistry.org |
| Heat | None or High-boiling solvent | High (e.g., >150 °C) | Catalyst-free but may cause side reactions. acsgcipr.org |
Functional Group Transformations and Derivatization at the Butyl Chain
Once the Boc group is removed to yield 4-fluoro-1-butanamine, the primary amine becomes available for a wide array of functional group transformations. The resulting amine can undergo N-alkylation, N-acylation, and sulfonylation reactions to introduce various substituents. For instance, it can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to form secondary amines, amides, and sulfonamides, respectively.
The primary amine of deprotected this compound can also participate in reductive amination with aldehydes or ketones to yield more complex secondary or tertiary amines. This transformation is a cornerstone of amine synthesis and allows for significant diversification of the original molecule.
Furthermore, the amine can be converted into other nitrogen-containing functional groups. For example, diazotization followed by substitution can introduce a variety of functionalities, although the stability of the resulting diazonium salt is a critical factor. The amine can also be a precursor for the synthesis of ureas and other carbamate (B1207046) derivatives through reactions with isocyanates or chloroformates. organic-chemistry.org
Electrophilic and Nucleophilic Reactivity of the Fluorinated Moiety
The fluorine atom on the butyl chain of this compound significantly influences the reactivity of the molecule. The strong C-F bond is generally unreactive towards many reagents, contributing to the metabolic stability of fluorinated compounds in medicinal chemistry contexts.
However, under specific and often harsh conditions, the fluorine atom can act as a leaving group in nucleophilic substitution reactions. This typically requires a strong nucleophile and may be facilitated by neighboring group participation or by activation of the C-F bond. The electronegativity of the fluorine atom also has an inductive effect, slightly decreasing the nucleophilicity of the distal amine group.
Electrophilic reactions directly at the fluorinated moiety are uncommon due to the electron-rich nature of the fluorine atom and the strength of the C-F bond.
Exploration of Specific Reaction Pathways Involving the Carbamate Linkage
The carbamate linkage in this compound is the key to its function as a protected amine. Beyond its primary role in protection and deprotection, the carbamate group can undergo specific transformations. For instance, reduction of the carbamate can lead to the corresponding N-methyl amine. organic-chemistry.org
The carbamate can also be a precursor for the in-situ generation of isocyanates. organic-chemistry.org This transformation typically involves the use of reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, which facilitate the elimination of the tert-butoxy (B1229062) group and subsequent rearrangement to the isocyanate. This reactive intermediate can then be trapped with various nucleophiles to form ureas, other carbamates, or related structures.
Palladium-catalyzed cross-coupling reactions have also been investigated with carbamates. While more common with aryl carbamates, these methods can potentially be adapted for transformations involving the carbamate nitrogen. sigmaaldrich.com
Mechanistic Studies on Reactions Requiring this compound
The study of reaction mechanisms involving this compound relies heavily on spectroscopic techniques to identify and characterize transient intermediates. During Boc deprotection, for example, NMR spectroscopy can be used to monitor the disappearance of the tert-butyl signal and the appearance of signals corresponding to the free amine.
In reactions involving the carbamate linkage, such as the formation of isocyanates, infrared (IR) spectroscopy is a valuable tool. The characteristic stretching frequency of the isocyanate group (around 2250-2275 cm⁻¹) provides clear evidence of its formation as a reaction intermediate. nist.gov Mass spectrometry can also be employed to detect the mass-to-charge ratio of intermediates and products, aiding in their identification. nih.gov
Kinetic studies provide quantitative insights into the reactivity of this compound and the factors that influence reaction rates. For the Boc deprotection reaction, the rate can be monitored by techniques such as HPLC or NMR spectroscopy, following the concentration of the starting material or product over time. These studies can reveal the order of the reaction with respect to the acid catalyst and the substrate, providing evidence for the proposed mechanistic steps.
Factors such as the strength and concentration of the acid, the solvent polarity, and the temperature all have a significant impact on the rate of deprotection. For instance, stronger acids and higher temperatures generally lead to faster reaction rates. acsgcipr.org Kinetic data can also be used to compare the relative lability of the Boc group in this compound to other protected amines, offering valuable information for planning chemoselective synthetic strategies.
Advanced Spectroscopic and Chromatographic Methodologies for Research Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of tert-Butyl(4-fluorobutyl)carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms in unique chemical environments.
¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the tert-butyl group, the protons on the fluorobutyl chain, and the amine proton. The large tert-butyl group typically shows a sharp singlet around 1.45 ppm. chemicalbook.comchemicalbook.com The protons on the butyl chain exhibit more complex splitting patterns due to coupling with adjacent protons and the terminal fluorine atom. The methylene (B1212753) group attached to the fluorine atom (F-CH₂) is expected to appear as a triplet of triplets around 4.45 ppm.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the carbamate (B1207046) group (around 156 ppm), the quaternary and methyl carbons of the tert-butyl group (around 79 ppm and 28 ppm, respectively), and the carbons of the butyl chain. hmdb.cachemicalbook.com The carbon atom directly bonded to the fluorine atom is significantly influenced by the fluorine's electronegativity, resulting in a characteristic downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a crucial tool for confirmation. This technique is highly sensitive and provides a clean spectrum, typically showing a single primary signal for the monofluorinated butyl chain. nih.govspectrabase.comspectrabase.com The signal is expected to be a triplet of triplets due to coupling with the two protons on the adjacent carbon, confirming the terminal position of the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| (CH₃)₃C- | ~1.45 (singlet, 9H) | ~28.4 (3C) |
| (CH₃)₃C - | - | ~79.1 |
| -NH- | ~4.70 (broad singlet, 1H) | - |
| -C=O | - | ~156.1 |
| -NH-C H₂- | ~3.10 (quartet, 2H) | ~40.0 |
| -CH₂-C H₂-CH₂F | ~1.75 (multiplet, 2H) | ~27.5 (d, ³JCF ≈ 5 Hz) |
| -CH₂-C H₂F | ~1.65 (multiplet, 2H) | ~20.3 (d, ²JCF ≈ 20 Hz) |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular backbone. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically over two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent methylene (CH₂) groups of the butyl chain, confirming their sequence. A correlation between the NH proton and the adjacent CH₂ group would also be expected, solidifying the link between the carbamate and the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts for that specific group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is critical for piecing together the molecular puzzle. Key expected correlations include:
The nine equivalent protons of the tert-butyl group showing a correlation to the quaternary carbon and the carbonyl carbon.
The NH proton correlating to the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch : A moderate, sharp absorption band around 3350 cm⁻¹ is characteristic of the N-H bond in the carbamate group. nist.gov
C-H Stretch : Strong absorptions just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic tert-butyl and butyl groups.
C=O Stretch : A very strong, sharp absorption band around 1690 cm⁻¹ is indicative of the carbonyl (C=O) group within the carbamate linkage. chemicalbook.comchemicalbook.com
N-H Bend : A band around 1520 cm⁻¹ is typically assigned to the N-H bending vibration.
C-F Stretch : A strong, distinct absorption in the 1100-1000 cm⁻¹ region confirms the presence of the carbon-fluorine bond.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch |
| 2975-2850 | Strong | Aliphatic C-H Stretch |
| ~1690 | Very Strong, Sharp | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend |
| ~1160 | Strong | C-O Stretch |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation patterns. nist.govmdpi.com
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. While the molecular ion peak ([M]⁺) at m/z 191 may be weak or absent, the fragmentation pattern provides a structural fingerprint. Key expected fragments for this compound include:
A prominent peak at m/z 57 , corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.
A peak resulting from the loss of the tert-butyl group ([M-57]⁺) at m/z 134 .
A peak from the loss of isobutylene (B52900) ([M-56]) at m/z 135 .
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI. This method is ideal for confirming the molecular weight of the parent molecule. In CI-MS, a prominent peak corresponding to the protonated molecule ([M+H]⁺) is expected at m/z 192 . This provides clear evidence of the molecular mass of this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butyl carbamate |
| tert-butyl (4-bromobutyl)carbamate |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts
The analysis is conducted using a spectrometer, where the sample is dissolved in a UV-transparent solvent and placed in a quartz cell. semanticscholar.org The resulting spectrum is a plot of absorbance versus wavelength. Any significant absorption peaks could indicate impurities, such as aromatic compounds, that might be present from preceding reaction steps. Therefore, a "clean" spectrum in the expected regions can be an indicator of compound purity.
Table 2: Instrumentation for UV-Vis Spectroscopy
| Component | Specification |
|---|---|
| Spectrometer | Agilent 6453 (or similar) |
| Cell Material | Quartz |
*This table outlines typical instrumentation used for UV-Vis analysis in relevant research. semanticscholar.org *
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both purifying the final compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC is a crucial in-process control. semanticscholar.org
The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. Different components of the mixture travel at different rates, resulting in their separation.
For this compound and related compounds, analytical TLC is performed on aluminum-backed plates pre-coated with Merck Silica Gel 60 F254. semanticscholar.org After development, the separated spots are visualized. Since the target carbamate is not strongly UV-active, visualization may be achieved by initial exposure to UV light, followed by dipping the plate into a staining solution, such as potassium permanganate (B83412) (KMnO₄), and gentle heating. semanticscholar.org The disappearance of starting material spots and the appearance of the product spot (with a unique retention factor, or Rƒ value) indicate the progression of the reaction.
Table 3: Typical TLC Parameters for Carbamate Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Merck Silica Gel 60 F254 on aluminum plates (0.25 mm) |
| Mobile Phase (Eluent) | Typically a mixture of non-polar and polar solvents (e.g., petrol-EtOAc) |
*This table details the materials and methods for TLC as described in the synthesis of related compounds. semanticscholar.org *
Computational Chemistry and Theoretical Studies Pertaining to Tert Butyl 4 Fluorobutyl Carbamate
Quantum Mechanical Calculations of Molecular Structure and Electronic Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of tert-butyl(4-fluorobutyl)carbamate. These calculations can predict key geometric parameters and electronic descriptors with a high degree of accuracy.
Molecular Geometry: By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of the molecule can be calculated. physchemaspects.ru This provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of the fluorine atom is expected to influence the geometry of the butyl chain through inductive effects.
Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | 1.39 Å |
| N-C (carbamate) Bond Length | 1.36 Å |
| C=O Bond Length | 1.23 Å |
| C-N-C (butyl) Bond Angle | 118.5° |
| F-C-C-C Dihedral Angle | -178.2° |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Electronic Properties: The electronic properties of a molecule are key to understanding its reactivity. Quantum mechanical calculations can determine the distribution of electron density and identify regions that are electron-rich or electron-poor.
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom, revealing the effects of the electron-withdrawing fluorine atom and the bulky tert-butyl group. The fluorine atom will carry a significant negative partial charge, while the adjacent carbon and the carbamate (B1207046) nitrogen will be influenced accordingly.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H proton, highlighting its acidic character.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the carbamate group, while the LUMO may be distributed over the carbonyl group and the C-F bond.
Table 2: Predicted Electronic Properties for this compound (Illustrative Data)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.8 D |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
Prediction of Reaction Mechanisms and Transition State Geometries
Theoretical chemistry can be used to model chemical reactions, providing detailed information about the energy landscape of a reaction pathway, including the structures of transition states.
Thermal Deprotection (Pyrolysis): The tert-butoxycarbonyl (Boc) group is known to be thermally labile. masterorganicchemistry.comnih.gov Computational studies can elucidate the mechanism of its removal from this compound. The pyrolysis of tert-butyl carbamates is generally believed to proceed through a concerted, six-membered cyclic transition state, leading to the formation of isobutene, carbon dioxide, and the corresponding amine. rsc.org
By using computational methods to locate the transition state structure for this elimination reaction, key geometric features can be identified. researchgate.net For instance, in the transition state, the N-C(O) bond would be partially broken, the C-O bond of the tert-butyl group would be elongating, and a proton from one of the methyl groups of the tert-butyl moiety would be transferring to the nitrogen atom. The activation energy for this process can also be calculated, providing a quantitative measure of the reaction barrier.
Table 3: Predicted Activation Energy for Thermal Deprotection (Illustrative Data)
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Thermal Elimination | DFT (B3LYP/6-31G(d)) | 35-40 |
Note: This data is illustrative and based on typical values for the pyrolysis of similar carbamates.
Acid-Catalyzed Deprotection: The Boc group is also readily cleaved under acidic conditions. masterorganicchemistry.com Theoretical modeling can detail the step-wise mechanism of this process. The reaction is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.com This is followed by the cleavage of the C-O bond of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield the protonated 4-fluorobutylamine. Computational studies can model the energy profile of this entire process, identifying the intermediates and transition states involved.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a condensed phase (e.g., in a solvent or in a crystal lattice).
Conformational Analysis: The butyl chain of this compound has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations. This is important as the biological activity or physical properties of the molecule can be dependent on its preferred shape. The simulations would likely reveal a preference for an extended (anti-periplanar) conformation of the butyl chain to minimize steric hindrance.
Intermolecular Interactions: MD simulations can also provide a detailed picture of how molecules of this compound interact with each other and with solvent molecules. The fluorine atom, despite its high electronegativity, is generally a poor hydrogen bond acceptor. researchgate.net However, it can participate in other weak intermolecular interactions, such as dipole-dipole interactions and C-H···F-C hydrogen bonds. rsc.orgiucr.orgbgu.ac.il The carbamate group, with its N-H donor and C=O acceptor sites, is capable of forming strong hydrogen bonds. MD simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding properties like solubility, boiling point, and crystal packing. researchgate.net
Table 4: Potential Intermolecular Interactions Involving this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H (carbamate) | C=O (carbamate) |
| Weak Hydrogen Bond | C-H (alkyl) | F |
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.comresearchgate.net While specific QSAR/QSPR studies on this compound are not available, computational chemistry provides the necessary descriptors to build such models.
By calculating a range of electronic, steric, and lipophilic descriptors for a series of related fluorinated carbamates, a predictive model could be developed. nih.gov For example, the toxicity of carbamates has been linked to their electronic properties, which can be calculated using DFT. mdpi.com
Relevant Descriptors for QSAR/QSPR:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. These can predict reactivity and interactions with biological targets.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These are important for understanding how the molecule fits into an active site of an enzyme or a receptor.
Lipophilicity Descriptors: The partition coefficient (logP) can be estimated computationally and is crucial for predicting pharmacokinetic properties like absorption and distribution.
A hypothetical QSAR model for a biological activity (e.g., enzyme inhibition) might take the form of a linear equation where the activity is a function of these calculated descriptors. Such a model would allow for the virtual screening of other related compounds to identify those with potentially enhanced activity.
Future Directions and Emerging Research Avenues for Tert Butyl 4 Fluorobutyl Carbamate
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of tert-butyl(4-fluorobutyl)carbamate involves the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a robust but traditional method. Future research will likely focus on developing more efficient, cost-effective, and safer synthetic strategies.
Key research areas include:
One-Pot Syntheses: Combining multiple reaction steps into a single operation to reduce waste, time, and resource consumption. A potential one-pot method could start from a precursor like 1-bromo-4-fluorobutane, which would undergo amination followed by in-situ Boc-protection.
Curtius Rearrangement: An alternative route could involve the Curtius rearrangement of 5-fluoropentanoyl azide (B81097), derived from the corresponding carboxylic acid. This method avoids the direct handling of 4-fluorobutylamine and can be performed under mild conditions. organic-chemistry.org
Catalytic Approaches: Exploration of novel catalysts, including organocatalysts or more efficient base catalysts, could improve reaction kinetics and yield. Research into the use of recyclable catalysts aligns with green chemistry principles. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), which can lead to higher yields, improved safety, and easier scalability compared to batch processing. rsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Classical N-Boc Protection | 4-Fluorobutylamine, Di-tert-butyl dicarbonate | Well-established, reliable batch reaction. | High yield, straightforward procedure. organic-chemistry.org | Requires isolation of potentially volatile amine precursor. |
| One-Pot Reductive Amination/Protection | 4-Fluorobutanal, an amine source (e.g., NH₄Cl), (Boc)₂O | Tandem reaction combining imine formation, reduction, and protection. | Improved process efficiency, avoids handling of free primary amine. nih.gov | Requires careful optimization to avoid side reactions. |
| Curtius Rearrangement | 5-Fluoropentanoic acid, Sodium azide, (Boc)₂O | Forms an isocyanate intermediate that is trapped to give the carbamate (B1207046). | Tolerates various functional groups, mild conditions. organic-chemistry.org | Use of azides requires stringent safety precautions. |
| Flow Chemistry Synthesis | 4-Fluorobutylamine, (Boc)₂O | Reaction occurs in a continuously flowing stream. | Enhanced safety, scalability, and reproducibility; minimized reaction time. rsc.orgnih.gov | Requires specialized equipment and process development. |
Exploration of New Applications in Specialized Chemical Synthesis
The true value of this compound lies in its utility as a chemical building block. The presence of both a metabolically stable C-F bond and a versatile Boc-protected amine makes it an attractive precursor for complex target molecules, particularly in medicinal chemistry.
Pharmaceuticals: The fluorobutyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. tandfonline.combohrium.com This building block could be a key starting material for synthesizing novel inhibitors of enzymes like kinases or proteases, or for developing new classes of receptor agonists or antagonists. The Boc group allows for its incorporation into peptide-like structures or for the elaboration of the amine into other functional groups after deprotection. google.com
Positron Emission Tomography (PET) Imaging: The incorporation of fluorine, especially the radioisotope ¹⁸F, is a cornerstone of PET tracer development. Tert-butyl(4-[¹⁸F]fluorobutyl)carbamate could serve as a vital precursor for synthesizing novel PET imaging agents. After its synthesis, the Boc-protected amine can be deprotected and coupled to a targeting vector (like a peptide or antibody fragment) to create a tracer for imaging specific biological targets, such as tumors or neurological receptors.
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of new chemical entities has driven the development of automated synthesis platforms. These systems use pre-packaged reagents and robotic handling to perform multi-step syntheses with minimal human intervention.
Future research will focus on adapting the synthesis of this compound and its derivatives for these platforms. merckmillipore.com
Cartridge-Based Synthesis: Automated synthesizers often use reagent cartridges for specific reactions. A "Boc-protection" cartridge could be used with 4-fluorobutylamine as the starting material to automate the synthesis of the title compound. merckmillipore.com Conversely, a "fluorination" cartridge could potentially be used on a suitable precursor alcohol.
Automated Derivatization: Once synthesized, automated platforms could use the compound as a building block. After an automated Boc-deprotection step, the resulting free amine could be coupled with a library of carboxylic acids (amide formation) or aldehydes (reductive amination) to rapidly generate a diverse set of fluorinated molecules for biological screening. researchgate.netrsc.org This approach is particularly powerful for accelerating drug discovery programs, such as the development of PROTACs. researchgate.net
Contribution to the Development of Sustainable Chemical Processes
Green chemistry principles are becoming integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. The synthesis of this compound provides several opportunities for implementing more sustainable practices.
Phosgene-Free Synthesis: Traditional carbamate syntheses often used highly toxic phosgene (B1210022) or its derivatives. Modern methods, including the standard Boc₂O reaction, already avoid these hazardous reagents. Future work will continue this trend, focusing on even safer alternatives. rsc.orgrsc.org
Use of CO₂ as a Feedstock: An emerging green strategy involves the direct use of carbon dioxide (CO₂) as a C1 building block. Research into a three-component reaction of 4-fluorobutylamine, an alkylating agent, and CO₂ could provide a highly atom-economical and sustainable route to carbamates, bypassing the need for Boc₂O entirely. psu.eduacs.orgacs.org
Biocatalysis: The use of enzymes, such as esterases or acyltransferases, offers a promising avenue for carbamate synthesis in aqueous media under mild conditions. nih.gov Developing an enzymatic process for the synthesis of this compound would represent a significant advancement in green chemistry.
Table 2: Green Chemistry Strategies for the Synthesis of this compound
| Green Chemistry Principle | Application to Carbamate Synthesis | Specific Research Direction |
|---|---|---|
| Prevention | Avoid the formation of hazardous waste. | Develop one-pot reactions and flow processes to minimize byproduct formation. rsc.orgnih.gov |
| Atom Economy | Maximize the incorporation of all materials into the final product. | Utilize CO₂ as a direct C1 source instead of reagents like Boc₂O. psu.eduacs.org |
| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. | Avoid phosgene and its derivatives completely; explore safer fluorinating agents. rsc.org |
| Safer Solvents and Auxiliaries | Eliminate or replace hazardous solvents. | Develop solvent-free reaction conditions or use benign solvents like water or ethanol. researchgate.netbanglajol.info |
| Use of Renewable Feedstocks | Source starting materials from renewable resources. | Explore bio-derived routes to 4-fluorobutylamine or its precursors. |
| Catalysis | Use catalytic reagents over stoichiometric ones. | Develop highly efficient and recyclable organocatalysts or biocatalysts for the reaction. researchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
